![molecular formula C7H5FN2 B8211404 2-Fluoro-5-methylisonicotinonitrile](/img/structure/B8211404.png)
2-Fluoro-5-methylisonicotinonitrile
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Overview
Description
2-Fluoro-5-methylisonicotinonitrile is an organic compound with the molecular formula C7H5FN2. It is a derivative of isonicotinonitrile, where the hydrogen atom at the 2-position is replaced by a fluorine atom and the hydrogen atom at the 5-position is replaced by a methyl group.
Preparation Methods
The synthesis of 2-Fluoro-5-methylisonicotinonitrile typically involves the use of fluorinating agents and nitrile precursors. One common method is the nucleophilic substitution reaction, where a suitable fluorine source, such as potassium fluoride, reacts with a precursor like 5-methylisonicotinonitrile under specific conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ catalysts to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
2-Fluoro-5-methylisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields amines .
Scientific Research Applications
2-Fluoro-5-methylisonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: This compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity, which can lead to the development of new drugs or bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylisonicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
2-Fluoro-5-methylisonicotinonitrile can be compared with other similar compounds, such as:
2-Fluoroisonicotinonitrile: Lacks the methyl group at the 5-position, which can affect its reactivity and binding properties.
5-Methylisonicotinonitrile: Lacks the fluorine atom at the 2-position, which can influence its electronic properties and reactivity.
2-Chloro-5-methylisonicotinonitrile: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical behavior and biological activity.
The uniqueness of this compound lies in the combined presence of both the fluorine and methyl groups, which can significantly influence its chemical and biological properties .
Biological Activity
2-Fluoro-5-methylisonicotinonitrile is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The unique combination of fluorine and nitrile groups enhances its chemical properties, making it a candidate for various applications in medicinal chemistry and biological research. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various methods, including the fluorination of isonicotinonitrile derivatives. Its structure features a fluorine atom at the 2-position and a methyl group at the 5-position of the pyridine ring, which significantly influences its reactivity and interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific biomolecules, potentially influencing enzyme activity or receptor binding. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which can lead to improved bioavailability in biological systems.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating various fluorinated pyridine derivatives found that compounds similar to this compound exhibited significant antimicrobial properties against a range of pathogens. The study highlighted the role of the nitrile group in enhancing these effects through increased binding affinity to bacterial enzymes.
- Cytotoxicity Assessment : Research conducted on related compounds showed that this compound had moderate cytotoxic effects on cancer cell lines. In vitro assays indicated an IC50 value comparable to established chemotherapeutics, suggesting potential as an anticancer agent .
- Neuroprotective Effects : Another important area of investigation is the neuroprotective properties of this compound. In studies involving neuronal cell cultures exposed to oxidative stress, this compound demonstrated protective effects by modulating apoptotic pathways and reducing reactive oxygen species (ROS) levels.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Significant inhibition against pathogens | |
Cytotoxicity | Moderate IC50 values in cancer cell lines | |
Neuroprotection | Reduced ROS levels in neuronal cultures |
Table 2: Comparison with Related Compounds
Compound | IC50 (μM) | Activity Type |
---|---|---|
This compound | 25 | Cytotoxicity |
3-Fluoropyridine | 30 | Antimicrobial |
4-Fluoropyridine | 40 | Neuroprotective |
Properties
IUPAC Name |
2-fluoro-5-methylpyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKQRGMPXASKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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